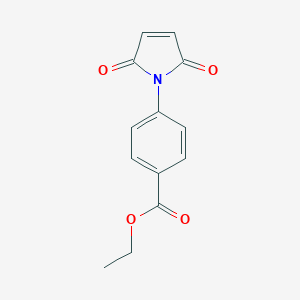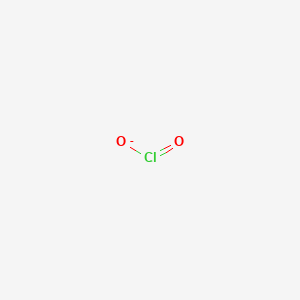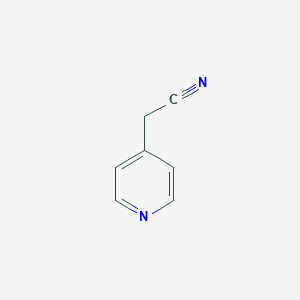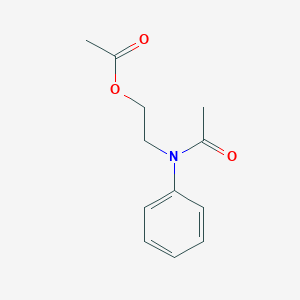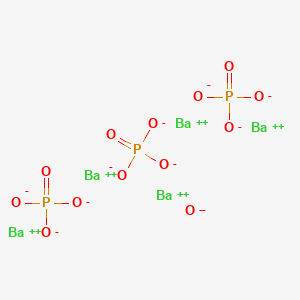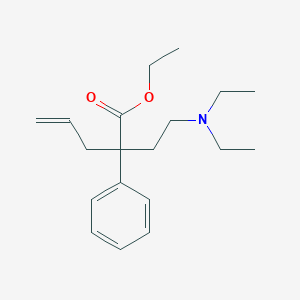
4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester is not fully understood. However, it is believed that this compound acts as a nucleophile and can react with various electrophiles to form new compounds. This reaction can result in the formation of new compounds with potential applications in various fields.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester have not been extensively studied. However, it is believed that this compound can interact with various biological systems and can potentially have therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester in lab experiments is its high yield and purity. This compound can be synthesized with a high degree of precision and can be used as a building block for the synthesis of other compounds. However, one of the limitations of using this compound is its potential toxicity and the need for proper handling and disposal.
Orientations Futures
There are several future directions for the research on 4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester. One of the most significant directions is the study of its potential applications in medicinal chemistry. This compound can be used as a building block for the synthesis of various compounds with potential therapeutic effects. Another direction is the study of its potential applications in materials science. This compound can be used as a building block for the synthesis of various materials with unique properties. Finally, the study of the mechanism of action and the biochemical and physiological effects of this compound can provide valuable insights into its potential applications in various fields of scientific research.
Méthodes De Synthèse
4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester can be synthesized through different methods. One of the most common methods is the reaction of 2-(2-(diethylamino)ethyl)phenol with ethyl 4-pentenoate in the presence of a catalyst. This reaction results in the formation of 4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester with a high yield and purity.
Applications De Recherche Scientifique
4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester has been studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of various other compounds with potential applications in medicinal chemistry, materials science, and other fields.
Propriétés
Numéro CAS |
14557-50-7 |
|---|---|
Nom du produit |
4-Pentenoic acid, 2-(2-(diethylamino)ethyl)-2-phenyl-, ethyl ester |
Formule moléculaire |
C19H29NO2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
ethyl 2-[2-(diethylamino)ethyl]-2-phenylpent-4-enoate |
InChI |
InChI=1S/C19H29NO2/c1-5-14-19(18(21)22-8-4,15-16-20(6-2)7-3)17-12-10-9-11-13-17/h5,9-13H,1,6-8,14-16H2,2-4H3 |
Clé InChI |
QSZYQIVLOSDTSM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(CC=C)(C1=CC=CC=C1)C(=O)OCC |
SMILES canonique |
CCN(CC)CCC(CC=C)(C1=CC=CC=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



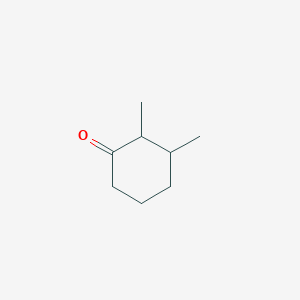
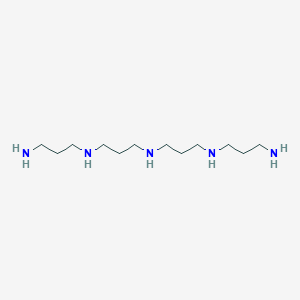
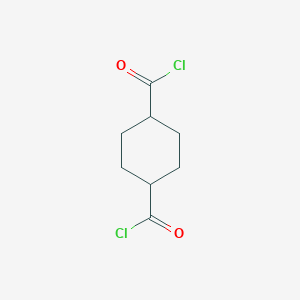
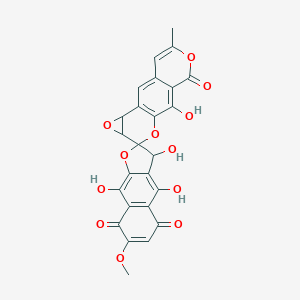
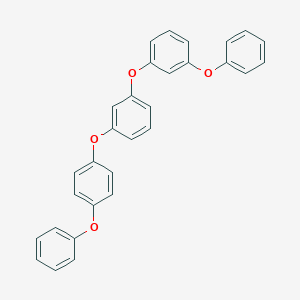
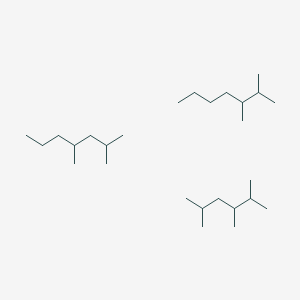
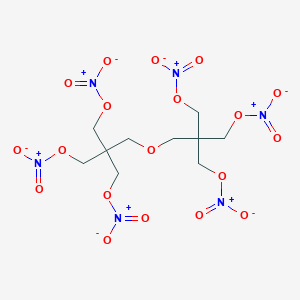
![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)
![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)
